molecular formula C10H12O4 B15335187 Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid

Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid

Cat. No.: B15335187
M. Wt: 196.20 g/mol
InChI Key: HDEZVVJUPXSHAN-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid is a bicyclic compound with the molecular formula C10H12O4. It is characterized by a rigid bicyclic structure that includes a double bond and two carboxylic acid groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and maleic anhydride, followed by hydrolysis of the resulting adduct to yield the dicarboxylic acid . The reaction typically requires heating and can be catalyzed by Lewis acids to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

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Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid

InChI

InChI=1S/C10H12O4/c11-9(12)7-5-1-2-6(4-3-5)8(7)10(13)14/h5-6H,1-4H2,(H,11,12)(H,13,14)

InChI Key

HDEZVVJUPXSHAN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(=C2C(=O)O)C(=O)O

Origin of Product

United States

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